molecular formula C8H17NO2 B13252344 2-ethyl-N-hydroxyhexanamide CAS No. 36369-08-1

2-ethyl-N-hydroxyhexanamide

Cat. No.: B13252344
CAS No.: 36369-08-1
M. Wt: 159.23 g/mol
InChI Key: OHMSHECKDPWUIC-UHFFFAOYSA-N
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Description

According to and 13, it is listed as C₁₁H₁₈O₄ (molecular weight 214.26, CAS 1489-97-0), though this formula conflicts with the expected structure for a hexanamide derivative. A hexanamide backbone (C₆H₁₃NO) modified with an ethyl group and hydroxyl substituent would typically yield C₈H₁₇NO₂. This discrepancy may indicate a reporting error or an alternative structural configuration requiring further verification .

Properties

CAS No.

36369-08-1

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-ethyl-N-hydroxyhexanamide

InChI

InChI=1S/C8H17NO2/c1-3-5-6-7(4-2)8(10)9-11/h7,11H,3-6H2,1-2H3,(H,9,10)

InChI Key

OHMSHECKDPWUIC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-hydroxyhexanamide can be achieved through several methods. One common approach involves the reaction of 2-ethylhexanoyl chloride with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Industrial Production Methods

Industrial production of 2-ethyl-N-hydroxyhexanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps may include distillation, crystallization, or chromatography to obtain high-purity 2-ethyl-N-hydroxyhexanamide .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-N-hydroxyhexanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-N-hydroxyhexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-N-hydroxyhexanamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit human cytosolic carbonic anhydrase 2, an enzyme involved in various physiological processes. The compound binds to the active site of the enzyme, preventing its normal function and leading to downstream effects on cellular metabolism .

Comparison with Similar Compounds

Key Findings:

Aromatic substitutions (e.g., 2-ethylphenyl in CAS 349120-47-4) introduce steric hindrance and π-π interactions, likely affecting binding properties in catalytic or pharmaceutical contexts .

Industrial and Pharmaceutical Relevance: The synthesis of 3-amino-N-cyclopropyl-2-hydroxyl hexanamide () highlights the utility of hydroxyamides as intermediates in drug development, leveraging mild reaction conditions and scalable processes . N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexadecanamide () demonstrates the application of complex amides in cosmetics, adhering to stringent purity standards (e.g., ≤0.5% residual solvents) .

Synthetic Methodologies: While 2-ethylhexanoic acid (a related carboxylic acid) is synthesized via N-hydroxyphthalimide-catalyzed oxidation (), analogous methods for hydroxyamides may require reductive amination or hydroxylation steps, though direct evidence is lacking .

Biological Activity

2-Ethyl-N-hydroxyhexanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C8H17NO2
  • Molecular Weight: 159.23 g/mol
  • IUPAC Name: 2-ethyl-N-hydroxyhexanamide

2-Ethyl-N-hydroxyhexanamide functions primarily as a hydroxamic acid derivative, which is known to inhibit histone deacetylases (HDACs). HDACs play a critical role in the regulation of gene expression through the modification of histones, thereby influencing chromatin structure and function. By inhibiting these enzymes, 2-ethyl-N-hydroxyhexanamide can potentially alter the expression of genes involved in cell cycle regulation, apoptosis, and differentiation.

Anticancer Properties

Research indicates that compounds with hydroxamic acid groups exhibit significant anticancer properties due to their ability to induce cell cycle arrest and apoptosis in cancer cells. For instance, studies have shown that derivatives of hydroxamic acids can inhibit the growth of various cancer cell lines, including breast (MCF-7) and lung (A549) cancers, by modulating HDAC activity .

Table 1: Anticancer Activity of Hydroxamic Acid Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
2-Ethyl-N-hydroxyhexanamideMCF-7TBDHDAC inhibition
VorinostatMCF-70.5HDAC inhibition
SAHAA5490.8HDAC inhibition

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Hydroxamic acids have shown effectiveness against various bacterial strains, suggesting that 2-ethyl-N-hydroxyhexanamide may possess similar qualities. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Case Studies

Case Study 1: In Vitro Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of several hydroxamic acid derivatives, including 2-ethyl-N-hydroxyhexanamide, it was found that at certain concentrations, these compounds significantly reduced cell viability in cancerous cell lines compared to control groups. The results indicated a dose-dependent response with notable efficacy at higher concentrations .

Case Study 2: Neuroprotective Potential
Another area of research focused on the neuroprotective effects of hydroxamic acid derivatives. In experiments using neuronal cell lines subjected to oxidative stress, compounds similar to 2-ethyl-N-hydroxyhexanamide demonstrated protective effects against cell death induced by reactive oxygen species (ROS). This suggests potential applications in neurodegenerative diseases .

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